4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine
CAS No.: 2200397-74-4
Cat. No.: VC4198173
Molecular Formula: C15H20N6O2S
Molecular Weight: 348.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2200397-74-4 |
|---|---|
| Molecular Formula | C15H20N6O2S |
| Molecular Weight | 348.43 |
| IUPAC Name | 2-(5,6-dimethylpyrimidin-4-yl)-5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
| Standard InChI | InChI=1S/C15H20N6O2S/c1-10-11(2)17-9-19-15(10)20-4-12-6-21(7-13(12)5-20)24(22,23)14-3-16-8-18-14/h3,8-9,12-13H,4-7H2,1-2H3,(H,16,18) |
| Standard InChI Key | DXLIQCRUDHPABA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CN=C1N2CC3CN(CC3C2)S(=O)(=O)C4=CN=CN4)C |
Introduction
The compound 4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex heterocyclic molecule that combines an imidazole moiety with a pyrimidine structure, both of which are significant in biological systems. The presence of the sulfonyl group enhances its solubility and reactivity, making it a promising candidate for drug development.
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the search results, but related compounds like 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine have a formula of C14H18N6O2S with a molecular weight of 334.40 g/mol .
-
Molecular Weight: Estimated to be similar to related compounds, but exact data is not available.
Synthesis Approaches
The synthesis of this compound can be approached through several synthetic routes involving key intermediates. Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
Potential Applications
Given its complex structure and the presence of multiple functional groups, this compound may have potential applications in various fields, including pharmaceuticals. The imidazole and pyrimidine components are known for their roles in biological systems, suggesting potential therapeutic uses.
Data Table: Comparison of Related Compounds
| Compound | Chemical Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine | C14H18N6O2S | 334.40 g/mol | Pharmaceutical development |
| 4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine | Not specified | Not specified | Potential therapeutic uses |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume